(Z)-4-AMINO-N'-[(2,4-DICHLOROPHENYL)METHOXY]-N-(2,4-DIMETHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE
Description
Properties
IUPAC Name |
4-amino-N-[(2,4-dichlorophenyl)methoxy]-N'-(2,4-dimethylphenyl)-1,2,5-oxadiazole-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N5O2/c1-10-3-6-15(11(2)7-10)22-18(16-17(21)24-27-23-16)25-26-9-12-4-5-13(19)8-14(12)20/h3-8H,9H2,1-2H3,(H2,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUNCUXJHFATEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C(C2=NON=C2N)NOCC3=C(C=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N-(2,4-DIMETHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the amino and carboximidamide groups under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial to achieve efficient production. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for monitoring and quality control.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N-(2,4-DIMETHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, leading to different derivatives.
Substitution: The presence of chloro and methoxy groups allows for nucleophilic substitution reactions, which can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N-(2,4-DIMETHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is used as a building block for synthesizing more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biology, particularly in the development of bioactive molecules. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, research is ongoing to explore the therapeutic potential of this compound. Its ability to interact with specific molecular targets suggests it could be used in the treatment of certain diseases, although more studies are needed to confirm its efficacy and safety.
Industry
In the industrial sector, (Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N-(2,4-DIMETHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N-(2,4-DIMETHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound’s uniqueness, a comparative analysis with structurally or functionally related molecules is provided below:
Table 1: Key Structural and Functional Comparisons
Key Findings:
Structural Complexity vs. Bioactivity: The target compound’s dichlorophenyl and dimethylphenyl groups distinguish it from simpler oxadiazole derivatives like ’s fluorobenzoyl analog. These substituents likely reduce water solubility but improve target binding in hydrophobic pockets .
Halogenation Effects :
- Chlorine atoms in the target compound (vs. fluorine in and ) enhance steric bulk and electron-withdrawing effects, which may influence metabolic stability and receptor affinity .
This contrasts with ’s smaller analog (265.2 g/mol), which aligns better with drug-like properties .
Research Implications and Limitations
- Gaps in Data : Specific pharmacological data (e.g., IC50, toxicity) for the target compound are absent in the provided evidence, necessitating further experimental validation.
- Synthetic Feasibility: The compound’s stereochemical complexity (Z-configuration) may pose synthesis challenges compared to non-stereospecific analogs like those in and .
Biological Activity
(Z)-4-AMINO-N'-[(2,4-DICHLOROPHENYL)METHOXY]-N-(2,4-DIMETHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHClNO
- IUPAC Name : (Z)-4-amino-N'-[(2,4-dichlorophenyl)methoxy]-N-(2,4-dimethylphenyl)-1,2,5-oxadiazole-3-carboximidamide
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds with oxadiazole rings have shown significant anti-proliferative effects against various cancer cell lines. In one study, derivatives exhibited IC values as low as 0.0380 μM against specific tumor types .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC (μM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 0.0380 | |
| Compound B | HeLa (Cervical Cancer) | 0.0450 | |
| Compound C | A549 (Lung Cancer) | 0.0500 |
The mechanism through which oxadiazole derivatives exert their anticancer effects often involves inhibition of key enzymes and pathways associated with tumor growth. Specifically, research indicates that these compounds may inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion . The binding affinity to human dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism and DNA synthesis, has also been noted .
Antimicrobial and Antifungal Effects
Oxadiazole derivatives have demonstrated significant antimicrobial and antifungal activities. For example, certain compounds were tested against Candida albicans, showing minimum inhibitory concentration (MIC) values comparable to standard antifungal agents like fluconazole .
Anti-inflammatory Activity
In addition to their anticancer properties, some studies suggest that oxadiazole derivatives exhibit anti-inflammatory effects. This is particularly relevant in the context of conditions like rheumatoid arthritis where inflammation plays a critical role .
Case Studies
- Study on Anticancer Activity : A study evaluated the efficacy of a series of oxadiazole derivatives in inhibiting cell proliferation in various cancer models. The results indicated that certain compounds led to cell viability reductions below 10% compared to controls at concentrations of 10 μM .
- Evaluation of IDO1 Inhibition : A specific derivative was synthesized and tested for IDO1 inhibition. It demonstrated significant enhancement of anti-tumor potency when combined with traditional chemotherapy agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer :
- Step 1 : Activate the carboxylic acid precursor using thionyl chloride (SOCl₂) or coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) to form an acyl chloride or active ester intermediate .
- Step 2 : React the activated intermediate with the amine group of the 2,4-dimethylphenyl substituent under inert conditions (e.g., nitrogen atmosphere) to form the carboximidamide core .
- Step 3 : Optimize solvent polarity (e.g., DMF or dichloromethane) and temperature (room temperature vs. reflux) to improve yield. Monitor reaction progress via TLC or HPLC .
- Key Consideration : Purify intermediates via column chromatography to avoid side products like unreacted amines or hydrolyzed esters .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for dichlorophenyl/methoxy groups) and methyl substituents (δ 2.0–2.5 ppm). Confirm stereochemistry (Z-configuration) through NOESY correlations .
- IR Spectroscopy : Detect carboximidamide C=N stretches (~1640–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm structural integrity .
Advanced Research Questions
Q. How can computational modeling predict the compound's reactivity or interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with target enzymes (e.g., kinases or receptors). Focus on the oxadiazole ring’s electron-deficient regions for hydrogen bonding .
- QSAR Studies : Corolate substituent effects (e.g., electron-withdrawing Cl groups on the dichlorophenyl ring) with bioactivity using descriptors like logP and Hammett constants .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in further functionalization reactions .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Reproduce conflicting studies under controlled conditions (e.g., fixed cell lines, uniform compound purity ≥95%) to isolate variables .
- Orthogonal Validation : Cross-verify results using complementary assays (e.g., enzymatic inhibition + cellular viability) to confirm mechanism-specific effects .
- Structural Analog Testing : Compare activity with derivatives lacking the methoxy or dichlorophenyl groups to identify critical pharmacophores .
Q. How can regioselectivity challenges in modifying the oxadiazole ring be addressed?
- Methodological Answer :
- Protecting Groups : Temporarily block the amino group with Boc (tert-butoxycarbonyl) to direct electrophilic substitution to the oxadiazole’s 3-position .
- Metal-Catalyzed Cross-Coupling : Use Pd-mediated Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at specific positions without side reactions .
- Solvent Screening : Test polar aprotic solvents (e.g., DMSO) to stabilize transition states in SNAr reactions .
Data-Driven Insights
-
Synthetic Yield Optimization (from analogous compounds):
Reaction Condition Yield (%) Purity (%) Reference DCC/HOBt in DMF, 24h, RT 72 98 SOCl₂ activation, reflux 65 95 -
Key Spectral Benchmarks :
- ¹H NMR (CDCl₃) : Methoxy singlet at δ 3.8 ppm; aromatic multiplet (4H) at δ 7.1–7.9 ppm .
- IR : C=N stretch at 1665 cm⁻¹; N-H bend at 3320 cm⁻¹ .
Critical Considerations for Researchers
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
